Ethyl fumarate
CAS No.: 2459-05-4
Cat. No.: VC21347958
Molecular Formula: C6H7O4-
Molecular Weight: 143.12 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2459-05-4 |
---|---|
Molecular Formula | C6H7O4- |
Molecular Weight | 143.12 g/mol |
IUPAC Name | (E)-4-ethoxy-4-oxobut-2-enoate |
Standard InChI | InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1/b4-3+ |
Standard InChI Key | XLYMOEINVGRTEX-ONEGZZNKSA-M |
Isomeric SMILES | CCOC(=O)/C=C/C(=O)[O-] |
SMILES | CCOC(=O)C=CC(=O)O |
Canonical SMILES | CCOC(=O)C=CC(=O)[O-] |
Appearance | White Solid |
Melting Point | 68-70°C |
Chemical Identity and Structure
Ethyl fumarate (monoethyl fumarate) is characterized by a single ethyl ester group attached to one of the carboxylic acid functionalities of fumaric acid, leaving the other carboxylic group unesterified. This structure gives the compound its unique chemical properties and reactivity profile.
Nomenclature and Identification
The compound is known by several names in scientific literature and commercial contexts. The table below summarizes the key identification parameters:
Parameter | Information |
---|---|
Chemical Name | Fumaric acid monoethyl ester |
Common Synonyms | Monoethyl fumarate, Ethyl hydrogen fumarate, (2E)-4-ethoxy-4-oxobut-2-enoic acid |
CAS Registry Number | 2459-05-4 |
EINECS | 219-544-7 |
Molecular Formula | C₆H₈O₄ |
IUPAC Standard InChI | InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+ |
InChIKey | XLYMOEINVGRTEX-ONEGZZNKSA-N |
Structural Features
Ethyl fumarate contains a trans (E) double bond between carbon atoms, maintaining the geometry found in fumaric acid. This stereochemistry is significant for its biological activity and chemical reactivity.
Structural Feature | Description |
---|---|
Stereochemistry | ACHIRAL |
Defined Stereocenters | 0 / 0 |
E/Z Centers | 1 (trans configuration) |
Charge | 0 |
SMILES Notation | CCOC(=O)\C=C\C(O)=O |
Physical and Chemical Properties
Ethyl fumarate exists as white to light brown crystalline solid under standard conditions. Its physical and chemical properties make it suitable for various applications in research and industry.
Basic Physical Properties
The table below summarizes the key physical properties of ethyl fumarate:
Property | Value | Unit |
---|---|---|
Molecular Weight | 144.1253 | g/mol |
Appearance | White to light brown crystals | - |
Melting Point | 66-68 | °C |
Boiling Point | 147 | °C (at 16 mmHg) |
Reduced Pressure Boiling Point | 420.2 | K (at 0.021 bar) |
Density | 1.1109 | g/cm³ |
Flash Point | 109.6 | °C |
Refractive Index | 1.4500 | (estimated) |
Solubility Profile
Understanding the solubility characteristics of ethyl fumarate is crucial for its application in various formulations:
Solvent | Solubility |
---|---|
Water | Soluble |
Chloroform | Slightly soluble |
DMSO | Slightly soluble |
Methanol | Slightly soluble |
LogP (octanol/water) | 0.190 |
Thermodynamic Properties
The thermodynamic parameters of ethyl fumarate provide insights into its stability and phase behavior:
Property | Value | Unit | Source |
---|---|---|---|
Δ₍ᶠ₎G° (Gibbs free energy of formation) | -419.80 | kJ/mol | Calculated |
Δ₍ᶠ₎H° gas (Enthalpy of formation, gas) | -559.56 | kJ/mol | Calculated |
Δ₍ᶠᵤₛ₎H° (Enthalpy of fusion) | 19.97 | kJ/mol | Calculated |
Δ₍ᵥₐₚ₎H° (Enthalpy of vaporization) | 61.49 | kJ/mol | Calculated |
Critical Temperature (T₍c₎) | 750.05 | K | Calculated |
Critical Pressure (P₍c₎) | 4211.09 | kPa | Calculated |
Temperature-Dependent Properties
The heat capacity and viscosity of ethyl fumarate vary with temperature, as shown in the following data:
Temperature (K) | Heat Capacity, C₍p,gas₎ (J/mol×K) | Viscosity, η (Pa×s) |
---|---|---|
335.21 | - | 0.0051297 |
373.21 | - | 0.0019494 |
563.18 | 238.03 | 0.0001095 |
625.47 | 252.78 | - |
687.76 | 266.10 | - |
750.05 | 278.04 | - |
Synthesis Methods
Several methods exist for the synthesis of ethyl fumarate, with the most common approach involving the partial esterification of fumaric acid.
Standard Synthetic Route
While the search results don't provide a direct synthesis method for monoethyl fumarate, they do describe a related synthesis of tert-butyl ethyl fumarate using monoethyl fumarate as a starting material:
A 500-mL flask equipped with a calcium chloride drying tube is charged with monoethyl fumarate, dichloromethane, tert-butyl alcohol, and 4-dimethylaminopyridine. The solution is cooled to 0°C while dicyclohexylcarbodiimide is added. After stirring at room temperature, the product is isolated through filtration, washing, and distillation under reduced pressure .
This synthesis method demonstrates the reactivity of the remaining carboxylic acid group in monoethyl fumarate, which can be utilized to produce various derivatives.
Applications and Uses
Ethyl fumarate has diverse applications spanning pharmaceutical, industrial, and food sectors.
Industrial and Food Applications
Beyond its pharmaceutical uses, ethyl fumarate serves several industrial functions:
-
Preservative: It functions as an effective preservative in food and feed products, capable of inhibiting mold growth and prolonging shelf life, with relatively low toxicity and minimal irritation to skin and mucous membranes .
-
Polymer Material: Ethyl fumarate is utilized in polymer synthesis as a monomer, contributing to the development of materials with specific properties .
-
Food Additive: It serves as a food additive, potentially related to the known applications of fumaric acid in food preservation .
Classification Parameter | Information |
---|---|
Hazard Symbols | Xi - Irritant |
Risk Codes | 36/37/38 - Irritating to eyes, respiratory system and skin |
WGK Germany | 1 (slightly hazardous to water) |
Hazard Class | IRRITANT |
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